molecular formula C11H15N3O4 B1429102 Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate CAS No. 1383802-16-1

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

Cat. No. B1429102
M. Wt: 253.25 g/mol
InChI Key: IPKIRCYUEHIGKT-UHFFFAOYSA-N
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Description

“Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1383802-16-1 . It has a molecular weight of 253.26 and its IUPAC name is methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate” were not found, a related compound was synthesized by refluxing in phosphorus oxychloride at 105°C for 3–4 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 64.1±0.3 cm³ , a polar surface area of 90 Ų , and a molar volume of 202.8±3.0 cm³ . Its surface tension is 49.6±3.0 dyne/cm .

Scientific Research Applications

Modification of Amino Acids

The compound has been utilized in studies exploring the reaction mechanisms of amino acids with α-dicarbonyl compounds. For instance, Klöpfer, Spanneberg, and Glomb (2011) investigated the reaction between methylglyoxal and N(α)-tert-butoxycarbonyl (Boc)-arginine, forming various products under physiological conditions. This study highlights the compound's role in understanding the modification of arginine, a critical amino acid, providing insights into potential biological implications (Klöpfer, Spanneberg, & Glomb, 2011).

Synthesis of Complex Molecules

Carbone et al. (2013) demonstrated the compound's utility in synthesizing deaza-analogues of bisindole alkaloids, showcasing its versatility in creating complex molecules with potential bioactive properties. Although the synthesized compounds showed limited anticancer activity, this research underscores the compound's significance in developing novel synthetic pathways for potential therapeutic agents (Carbone et al., 2013).

Enantioselective Synthesis

Magata et al. (2017) explored the enantioselective synthesis of Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating the compound's application in producing optically active molecules. This work is crucial for the development of chiral drugs and understanding the role of stereochemistry in drug efficacy (Magata et al., 2017).

Inhibition of Cathepsins

Lukić et al. (2017) synthesized novel carboxamides using methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, which were tested for their inhibition of cathepsins K and B. This study highlights the potential therapeutic applications of derivatives of Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate in treating diseases associated with cathepsin overactivity (Lukić et al., 2017).

Interactions with Glycine Esters

Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to novel derivatives with potential biological activity. This research underscores the compound's importance in creating new molecules with possible therapeutic uses (Zinchenko et al., 2018).

Safety And Hazards

The safety information available indicates that this compound may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKIRCYUEHIGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

Synthesis routes and methods

Procedure details

The methyl 5-bromopyrimidine-2-carboxylate (1 g, 4.61 mmol), tert-butyl carbamate (0.756 g, 6.45 mmol), diacetoxypalladium (0.052 g, 0.23 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.267 g, 0.46 mmol), cesium carbonate (2.252 g, 6.91 mmol) and dioxane (15 mL) were placed and sealed into a microwave tube. The reaction was degased, purged with argon and heated to 90 °C (oil bath) over a period of 7 hours . The mixture was poured in water, extracted with ethyl acetate (x2). The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified by flash chromatography on silica gel 15-40µm eluting with 5 to 50% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford methyl 5-(tert- butoxycarbonylamino)pyrimidine-2-carboxylate (0.710 g, 60.8 %) as a white solid.
Quantity
0.00691 mol
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0.015 L
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solvent
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0.00645 mol
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0.00461 mol
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0.000461 mol
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0.00023 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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